"5-Fluoro-2-(piperazin-1-YL)pyrimidine" mechanism of action
"5-Fluoro-2-(piperazin-1-YL)pyrimidine" mechanism of action
An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Fluoro-2-(piperazin-1-YL)pyrimidine
Authored by a Senior Application Scientist
Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core molecular structure that has given rise to a multitude of therapeutic agents across a wide range of diseases.[1][2] When combined with a piperazine moiety, another pharmacologically significant heterocycle, the resulting molecule, 5-Fluoro-2-(piperazin-1-yl)pyrimidine, presents a compelling case for in-depth investigation. The introduction of a fluorine atom at the 5-position further enhances its potential, a modification known to modulate metabolic stability and target engagement.[3]
This technical guide provides a comprehensive exploration of the potential mechanisms of action of 5-Fluoro-2-(piperazin-1-yl)pyrimidine. While direct, extensive research on this specific, unsubstituted molecule is not widely published, a wealth of information on structurally related compounds allows us to build a strong, evidence-based framework for its likely biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to guide future discovery and development efforts. We will delve into the most probable molecular targets and signaling pathways, supported by established experimental protocols to validate these hypotheses.
Section 1: The Chemical Architecture and its Implications
The structure of 5-Fluoro-2-(piperazin-1-yl)pyrimidine is a confluence of three key chemical features, each contributing to its potential pharmacological profile:
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The Pyrimidine Core: A fundamental building block of nucleic acids (as cytosine, thymine, and uracil), the pyrimidine ring is a versatile scaffold for designing enzyme inhibitors and receptor modulators.[4][5] Its aromatic nature and the presence of two nitrogen atoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking.[4]
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The 5-Fluoro Substitution: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of pyrimidine analogs, it famously gives rise to the antimetabolite activity of 5-fluorouracil (5-FU), which interferes with DNA synthesis.[3][6]
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The Piperazine Moiety: This six-membered ring containing two nitrogen atoms is a common constituent of approved drugs.[7][8] It can serve as a linker, a basic center for salt formation to improve solubility, and can directly interact with biological targets.[7][8]
Given this architecture, we can hypothesize several potential mechanisms of action, which will be explored in the subsequent sections.
Section 2: Potential Mechanism of Action I: Kinase Inhibition
A significant body of research has established pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[9][10][11][12]
Targeting FLT3 in Acute Myeloid Leukemia (AML)
One of the most prominent targets for pyrimidine-based inhibitors is the Fms-like tyrosine kinase 3 (FLT3).[9][10][11] Mutations in FLT3, particularly internal tandem duplications (ITD), are found in approximately 30% of AML patients and are associated with a poor prognosis due to constitutive activation of the kinase, leading to uncontrolled cell proliferation.[9]
Hypothesized Mechanism: 5-Fluoro-2-(piperazin-1-yl)pyrimidine could act as a Type I or Type II inhibitor of FLT3. The pyrimidine core would likely serve as the hinge-binding motif, occupying the ATP-binding pocket of the kinase. The piperazine group could extend into the solvent-exposed region or interact with other residues in the active site, influencing potency and selectivity. The 5-fluoro group could enhance binding affinity through favorable electrostatic interactions.
Downstream Signaling Consequences: Inhibition of FLT3 phosphorylation would block its downstream signaling cascades, primarily the STAT5, MAPK, and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9] This would ultimately lead to cell cycle arrest and apoptosis in FLT3-mutant cancer cells.[12]
Caption: Hypothesized inhibition of the FLT3 signaling pathway.
Broader Kinase Inhibition Profile
The pyrimidine scaffold is versatile and has been incorporated into inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][13] Therefore, it is plausible that 5-Fluoro-2-(piperazin-1-yl)pyrimidine could exhibit inhibitory activity against a range of kinases.
Section 3: Potential Mechanism of Action II: Pyrimidine Antimetabolite
The 5-fluoropyrimidine core is the defining feature of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3][6] This suggests that 5-Fluoro-2-(piperazin-1-yl)pyrimidine could function as a pyrimidine antimetabolite, disrupting the synthesis of essential nucleic acids.
Hypothesized Mechanism: If the piperazine group is metabolically cleaved, or if the molecule as a whole can be processed by the pyrimidine salvage pathway, the resulting 5-fluoropyrimidine metabolite could inhibit thymidylate synthase (TS).[6] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn causes an imbalance in the deoxynucleotide pool and induces "thymineless death" in rapidly dividing cancer cells.
Cellular Consequences: The disruption of DNA synthesis would lead to cell cycle arrest, DNA damage, and ultimately apoptosis. This mechanism is particularly effective in cancer cells, which have a high demand for nucleotide biosynthesis to sustain their rapid proliferation.[6]
Caption: Potential inhibition of thymidylate synthase by a metabolite.
Section 4: Potential Mechanism of Action III: Cytochrome P450 Modulation
A more complex derivative, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), has been identified as a potent, mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6).[14] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs.
Hypothesized Mechanism: While SCH 66712 has a large substituent on the piperazine ring that likely drives this specific interaction, it is conceivable that the core 5-Fluoro-2-(piperazin-1-yl)pyrimidine structure could also interact with CYP enzymes, albeit likely with lower potency. The mechanism for SCH 66712 involves oxidation of the molecule by CYP2D6, leading to the formation of a reactive metabolite that covalently binds to and inactivates the enzyme.[14]
Implications: If 5-Fluoro-2-(piperazin-1-yl)pyrimidine or its metabolites inhibit or inactivate CYP enzymes, it could have significant implications for drug-drug interactions when co-administered with other therapeutic agents.
Section 5: Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of 5-Fluoro-2-(piperazin-1-yl)pyrimidine, a systematic experimental approach is required.
Kinase Inhibition Profiling
Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.
Methodology:
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Primary Screen: Utilize a large-format kinase panel (e.g., >400 kinases) at a single high concentration of the compound (e.g., 10 µM). The assay can be based on various platforms, such as radiometric (e.g., ³³P-ATP), fluorescence-based (e.g., FRET), or luminescence-based (e.g., ADP-Glo).
-
Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ value.
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Cellular Target Engagement: In a relevant cell line (e.g., MV4-11 for FLT3), perform a Western blot analysis to assess the phosphorylation status of the target kinase and its downstream effectors in a dose-dependent manner.[9]
Cell Proliferation and Apoptosis Assays
Objective: To evaluate the effect of the compound on the growth and survival of cancer cell lines.
Methodology:
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Cell Viability Assay: Treat a panel of cancer cell lines (e.g., AML, colon, lung) with a serial dilution of the compound for 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay to determine the GI₅₀ (growth inhibition) or IC₅₀ (inhibitory concentration) value.
-
Apoptosis Assay: Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours. Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
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Cell Cycle Analysis: Treat cells as above, then fix, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Pyrimidine Metabolism Assays
Objective: To investigate if the compound acts as a pyrimidine antimetabolite.
Methodology:
-
Thymidylate Synthase Inhibition Assay: Use a cell-free enzymatic assay to directly measure the inhibition of recombinant human TS by the compound.
-
Nucleotide Pool Analysis: Treat cells with the compound and then extract and analyze the intracellular nucleotide pools by HPLC or mass spectrometry to look for a depletion of dTMP and an accumulation of dUMP.
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Rescue Experiment: Co-administer the compound with thymidine to see if the cytotoxic effects can be rescued. If the primary mechanism is TS inhibition, exogenous thymidine should restore cell viability.
CYP450 Inhibition Assay
Objective: To determine the inhibitory potential of the compound against major human CYP450 isoforms.
Methodology:
-
Incubation with Human Liver Microsomes: Incubate the compound with human liver microsomes and a panel of probe substrates specific for different CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Metabolite Quantification: Measure the formation of the specific metabolites of the probe substrates using LC-MS/MS. A reduction in metabolite formation in the presence of the compound indicates inhibition.
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IC₅₀ Determination: Perform dose-response curves to determine the IC₅₀ of inhibition for each isoform.
Caption: A systematic workflow for elucidating the mechanism of action.
Section 6: Synthesis and Structure-Activity Relationship (SAR) Considerations
The synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine would likely involve the reaction of a 2-chloro-5-fluoropyrimidine with piperazine.[7] The structure-activity relationship (SAR) of pyrimidine derivatives is highly dependent on the substituents at the 2, 4, and 5 positions.[1][15] For instance, in the context of kinase inhibitors, modifications to the piperazine ring (e.g., adding substituents) could significantly impact potency and selectivity.[10]
| Position | Substituent | Potential Impact on Activity |
| C2 | Piperazine | Key for interaction with solvent-exposed regions or forming salt bridges. Can be modified to tune selectivity and physicochemical properties. |
| C4 | Hydrogen | Substitution at this position is common for kinase inhibitors and can be explored to target different kinases. |
| C5 | Fluorine | Enhances binding affinity and metabolic stability. Can be replaced with other halogens or small alkyl groups to probe SAR. |
Section 7: Conclusion and Future Directions
5-Fluoro-2-(piperazin-1-yl)pyrimidine is a molecule of significant interest due to its privileged chemical scaffolds. While its precise mechanism of action remains to be definitively elucidated, a strong, evidence-based rationale points towards several potential pathways, primarily kinase inhibition and pyrimidine antimetabolism. The versatility of the pyrimidine-piperazine core suggests that this compound could serve as a valuable starting point for the development of novel therapeutics, particularly in oncology.
The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate its biological activities. Future work should focus on a comprehensive kinase screen, cellular assays in relevant cancer models, and metabolic stability and profiling studies. Such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical entity.
References
-
An In-depth Technical Guide on the Activity of Novel Pyrimidine-2,4-diamine Derivatives Against FLT3-ITD Mutation - Benchchem. 9
-
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - Scholars @ UT Health San Antonio. 10
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications.
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - ACS Publications.
-
Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia - PubMed.
-
Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC - PubMed Central.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI.
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
-
Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction - PubMed.
-
A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines - Benchchem. 1
-
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines - ResearchGate.
-
Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides.
-
The oral fluorinated pyrimidines - PubMed.
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
-
Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway - PMC - NIH.
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC - PubMed Central.
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
-
5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride - ChemScene.
-
5-Fluoro-2-(1-Piperazinyl)-Pyrimidine | CymitQuimica.
-
(PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate.
-
Dysregulated Pyrimidine Biosynthesis Contributes to 5-FU Resistance in SCLC Patient-Derived Organoids but Response to a Novel Polymeric Fluoropyrimidine, CF10 - PubMed Central.
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry.
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers.
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC - PubMed Central.
-
2-(1-Piperazinyl)pyrimidine - Cayman Chemical.
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH.
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed.
-
CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica.
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
